N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide
Overview
Description
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide is a chemical compound with a unique structure that includes a piperidine ring substituted with a methoxyethyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide typically involves the reaction of 6-methylpiperidine-3-carboxylic acid with 2-methoxyethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for reagent addition and temperature control can further improve the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride to reduce the carboxamide group to an amine.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of novel materials with specific properties
Mechanism of Action
The mechanism by which N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- N-(2-methoxyethyl)-p-nitroaniline
- N-(2-acetoxyethyl)-p-nitroaniline
- Poly(N,N-bis(2-methoxyethyl)acrylamide)
Uniqueness
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may offer advantages in terms of stability, reactivity, and potential therapeutic applications .
Properties
IUPAC Name |
N-(2-methoxyethyl)-6-methylpiperidine-3-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O2/c1-8-3-4-9(7-12-8)10(13)11-5-6-14-2/h8-9,12H,3-7H2,1-2H3,(H,11,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWKCPORCHCYTJF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1)C(=O)NCCOC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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